molecular formula C14H14N6O2 B6533183 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide CAS No. 1070807-05-4

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide

Cat. No.: B6533183
CAS No.: 1070807-05-4
M. Wt: 298.30 g/mol
InChI Key: HAAYCRQGIQWLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide is a complex organic compound belonging to the class of triazolo[4,5-d]pyrimidines. This compound features a triazole ring fused to a pyrimidinone ring, which is further substituted with an ethyl group and an N-phenylacetamide moiety[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra05687d). Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidinone core[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common synthetic route includes the cyclization of a suitable precursor containing the triazole and pyrimidinone functionalities[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethyl group can be oxidized to form an ethyl ester or other oxidized derivatives.

  • Reduction: : The compound can be reduced to remove oxygen atoms, potentially altering its chemical properties.

  • Substitution: : The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

  • Oxidation: : Ethyl esters or other oxidized derivatives.

  • Reduction: : Reduced forms of the compound with fewer oxygen atoms.

  • Substitution: : Derivatives with different nucleophiles replacing the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a tool to probe biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating diseases.

Industry

In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide

  • 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-ethylacetamide

  • 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylacetamide group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAYCRQGIQWLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.